molecular formula C20H17N3O2 B11086251 1,2,4-Oxadiazole, 5-[(4-methoxyphenyl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-

1,2,4-Oxadiazole, 5-[(4-methoxyphenyl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-

Cat. No.: B11086251
M. Wt: 331.4 g/mol
InChI Key: FTDYXFIYFSZXIR-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of 1,2,4-oxadiazoles involves cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under appropriate conditions.

      Reaction Conditions: The cyclization typically occurs under acidic or basic conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

      Industrial Production: While there isn’t a specific industrial process for this compound, researchers often optimize synthetic routes for scalability and efficiency.

  • Chemical Reactions Analysis

      Reactions: 1,2,4-oxadiazoles can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: 1,2,4-oxadiazoles serve as building blocks for drug discovery and materials science.

      Biology: Some derivatives exhibit promising biological activities, making them potential candidates for drug development.

      Medicine: Researchers explore their use as antitumor agents, antimicrobials, and anti-inflammatory drugs.

      Industry: Their applications extend to agrochemicals and materials.

  • Mechanism of Action

    • The exact mechanism for this specific compound may vary, but generally, 1,2,4-oxadiazoles interact with specific molecular targets.
    • Molecular Targets: These could include enzymes, receptors, or cellular pathways.

      Pathways Involved: Further research is needed to elucidate the precise pathways affected.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H17N3O2

    Molecular Weight

    331.4 g/mol

    IUPAC Name

    5-[(4-methoxyphenyl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

    InChI

    InChI=1S/C20H17N3O2/c1-24-18-10-4-15(5-11-18)14-19-21-20(22-25-19)16-6-8-17(9-7-16)23-12-2-3-13-23/h2-13H,14H2,1H3

    InChI Key

    FTDYXFIYFSZXIR-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4

    Origin of Product

    United States

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